Emraclidine is a novel compound under development primarily as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. It is being investigated for its therapeutic potential in treating schizophrenia and other psychotic disorders. This small molecule drug is characterized by its ability to enhance the activity of the M4 receptor, which plays a significant role in modulating neurotransmission and cognitive functions in the brain. The molecular formula of Emraclidine is and it has been assigned the CAS registry number 2170722-84-4 .
Emraclidine belongs to the class of small molecule drugs and is classified specifically as a positive allosteric modulator. This classification indicates that it binds to a site on the M4 receptor distinct from the active site, thereby enhancing the receptor's response to its natural ligand, acetylcholine. The development of Emraclidine is part of ongoing efforts to find more effective treatments for schizophrenia, especially for patients who do not respond adequately to traditional antipsychotic medications .
The synthesis of Emraclidine involves several steps that have been optimized for efficiency and yield. While specific proprietary methods are not publicly detailed, general approaches to synthesizing similar compounds typically include:
Recent studies have highlighted advancements in synthetic methodologies that allow for streamlined processes, potentially reducing the number of steps required to synthesize Emraclidine .
The molecular structure of Emraclidine can be described by its chemical formula . Its structure features a complex arrangement that includes:
The InChIKey for Emraclidine is DTCZNKWBDTXEBS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Emraclidine undergoes various chemical reactions typical for small molecule drugs, including:
Understanding these reactions is crucial for predicting how Emraclidine behaves in biological systems and determining its safety profile during clinical trials .
Emraclidine functions primarily as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. The mechanism involves:
Clinical studies have demonstrated promising results in improving cognitive symptoms associated with psychotic disorders through this mechanism .
Emraclidine exhibits several notable physical and chemical properties:
These properties are essential for understanding how Emraclidine can be formulated into effective pharmaceutical preparations .
Emraclidine is primarily being explored for its therapeutic applications in treating schizophrenia and related psychotic disorders. Its unique mechanism of action offers potential advantages over existing treatments by targeting specific receptors involved in cognitive function without the common side effects associated with traditional antipsychotics.
Additionally, ongoing research aims to explore other possible indications where modulation of cholinergic systems may provide therapeutic benefits, including Alzheimer’s disease and other neurodegenerative conditions .
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3